N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide
Description
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-12-16(21)20-10-9-15(13-20)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZLHUNIJFSQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCC(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Benzylation: The introduction of the benzyl group is achieved through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a benzyl halide (e.g., benzyl chloride) in the presence of a base.
Amide Formation: The final step involves the formation of the amide bond. This can be accomplished by reacting the benzylated pyrrolidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, amines, or other nucleophiles
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.
Biological Studies: It may be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and benzyl group may play crucial roles in binding to the target site, while the amide moiety could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-pyrrolidinone
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
Uniqueness
N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 2,2-dimethylpropanamide moiety, in particular, could influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
